molecular formula C14H17BF2O2 B12450545 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12450545
M. Wt: 266.09 g/mol
InChI Key: LKRHAXIALBYDDQ-UHFFFAOYSA-N
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Description

This compound is a fluorinated styryl-substituted 1,3,2-dioxaborolane, characterized by a rigid pinacol boronate ester backbone and a 3,5-difluorophenyl ethenyl substituent. Its molecular formula is C₁₆H₁₈B₂F₂O₂, with an average molecular mass of 298.94 g/mol . The (E)-stereochemistry of the ethenyl group and the electron-withdrawing fluorine atoms on the aryl ring confer distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science .

Properties

IUPAC Name

2-[2-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)6-5-10-7-11(16)9-12(17)8-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHAXIALBYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and substituted styryl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters. These interactions are crucial in its applications as a reagent in organic synthesis and as a component in biological probes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Fluorinated Aryl Derivatives
  • 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) : Synthesized via Pd-catalyzed borylation, this derivative lacks the ethenyl linker but shares fluorine substitution. The absence of conjugation reduces its utility in photoactive materials but enhances stability (decomposition temperature >150°C) .
  • 2-(Perfluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2d): The fully fluorinated aryl group increases oxidative stability but reduces solubility in non-polar solvents due to strong C–F dipole interactions .
Methoxy-Substituted Analogs
  • 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Methoxy groups act as electron donors, lowering reactivity in electrophilic substitutions compared to the difluorophenyl variant. However, this compound exhibits higher solubility in polar solvents (e.g., THF, ethanol) .
  • 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Synthesized via hydroboration with 51% yield, this analog is prone to decomposition under ambient conditions, contrasting with the superior stability of the 3,5-difluorophenyl derivative .
Alkyl-Substituted Derivatives
  • 2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The alkyl substituents enhance steric bulk, reducing reactivity in cross-coupling reactions. NMR data (δ 1.24 ppm for pinacol methyl groups) confirm minimal electronic perturbation compared to fluorinated analogs .

Stability and Handling

  • 2-[(Z)-1-(p-Methoxyphenyl)-ethenyl] derivative : Highly unstable, decomposes even at –20°C .
  • Perfluorophenyl Analog (2d) : Exceptional thermal stability but sensitive to hydrolysis .

Biological Activity

The compound 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as DFB) is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of DFB, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

DFB can be synthesized through various methods involving the reaction of difluorophenyl derivatives with boron-containing reagents. The synthetic pathway typically involves:

  • Formation of the dioxaborolane ring : This can be achieved via the reaction of boronic acids with appropriate aldehydes or ketones.
  • Introduction of the difluorophenyl group : This step often utilizes palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Recent studies have highlighted DFB's potential as an antimicrobial agent. A notable study demonstrated that compounds with similar difluorophenyl substitutions exhibited significant antibacterial activity against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 1 µg/mL .

The mechanism by which DFB exerts its biological effects is not fully elucidated; however, it is hypothesized that the difluorophenyl moiety enhances lipophilicity and facilitates membrane penetration in bacterial cells. This may lead to disruption of cellular processes and ultimately cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DFB. Preliminary results indicate that DFB exhibits moderate cytotoxicity with IC50 values ranging from 7–9 µg/mL against various human cell lines . Further investigations into its selectivity towards cancerous versus normal cells are warranted.

Study on Antibacterial Efficacy

A recent publication detailed the antibacterial efficacy of DFB analogs against MRSA biofilms. The study reported that certain derivatives exhibited potent biofilm eradication properties with MBEC values significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)MBEC (µg/mL)Activity Type
DFB12Antibacterial
Compound A0.51Antibacterial
Compound B48Less effective

Research on Anticancer Properties

In vitro studies have explored the anticancer properties of DFB derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

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